(4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one
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Overview
Description
(4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzyl chloride and ®-pyrrolidin-2-one.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 3,4-dimethylbenzyl chloride with ®-pyrrolidin-2-one in the presence of a base such as sodium hydride.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
(4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function through binding and inhibition.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one: The enantiomer of the compound with similar properties but different stereochemistry.
N-methyl-4-(aminomethyl)pyrrolidin-2-one: A structurally related compound with a methyl group instead of the 3,4-dimethylphenyl group.
Uniqueness
(4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21ClN2O |
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Molecular Weight |
268.78 g/mol |
IUPAC Name |
4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-10-3-4-12(5-11(10)2)8-16-9-13(7-15)6-14(16)17;/h3-5,13H,6-9,15H2,1-2H3;1H |
InChI Key |
FMSATUWGDIWEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(CC2=O)CN)C.Cl |
Origin of Product |
United States |
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